5-[(Tert-butylamino)methyl]-2-methoxyphenol
Description
5-[(Tert-butylamino)methyl]-2-methoxyphenol is a phenolic derivative featuring a tert-butylamino-methyl substituent at the 5-position of the aromatic ring and a methoxy group at the 2-position. The tert-butyl group enhances steric bulk and lipophilicity, which can influence solubility, stability, and biological activity .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
5-[(tert-butylamino)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)13-8-9-5-6-11(15-4)10(14)7-9/h5-7,13-14H,8H2,1-4H3 |
InChI Key |
LUXNDZXBBXFSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(Tert-butylamino)methyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
5-[(Tert-butylamino)methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the tert-butylamino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(Tert-butylamino)methyl]-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: This compound is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-[(Tert-butylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
4-[(tert-Butylamino)methyl]-2-methoxyphenol hydrochloride
This positional isomer substitutes the tert-butylamino-methyl group at the 4-position instead of the 5-position. The hydrochloride salt form (CAS sc-348748) is commercially available, indicating its utility in research. For example, the 4-substituted isomer may exhibit different hydrogen-bonding capabilities or steric hindrance compared to the 5-substituted derivative .
Terbutaline (5-[2-(tert-butylamino)-1-hydroxyethyl]-1,3-benzenediol)
Terbutaline (CAS 23031-25-6) shares the tert-butylamino group but incorporates it into an ethanolamine side chain attached to a dihydroxybenzene ring. It is a β2-adrenergic agonist used as a bronchodilator. The structural differences highlight how the tert-butylamino group’s placement and linkage (methyl vs. ethyl chain) dictate pharmacological activity. The target compound lacks the ethanolamine moiety, suggesting distinct biological targets .
4′-O-Methylnorbelladine (5-[[(4-hydroxyphenethyl)amino]methyl]-2-methoxyphenol)
This natural alkaloid derivative features a phenethylamino group instead of tert-butylamino. The phenethyl group enhances aromatic interactions, whereas the tert-butyl group in the target compound increases hydrophobicity. Such differences influence bioavailability and metabolic stability, making 4′-O-methylnorbelladine more suited for alkaloid biosynthesis studies .
Antioxidant Derivatives
4,6-Di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) and 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA)
These compounds are aminomethyl derivatives of 2-methoxyphenol with morpholine and pyrrolidine substituents. In coconut oil stability tests, DMMMP and PMVA demonstrated antioxidant efficacy comparable to TBHQ, a synthetic standard. DMMMP at 500 ppm reduced oxidative degradation during frying (180°C), while PMVA showed dose-dependent inhibition of peroxide formation during storage (60°C). The tert-butylamino group in the target compound may offer superior radical scavenging due to its electron-donating tert-butyl group, though direct comparisons are lacking .
Table 1: Antioxidant Performance of Selected Compounds
| Compound | Substituent | Optimal Concentration | Key Finding |
|---|---|---|---|
| DMMMP | Morpholine | 500 ppm | Reduced peroxide value by 40% at 6h |
| PMVA | Pyrrolidine | 350 ppm | Inhibited p-anisidine value increase |
| TBHQ | Tert-butylhydroquinone | 200 ppm | Gold standard for stability |
| Target Compound (Inferred) | Tert-butylamino | N/A | Potential enhanced lipophilicity |
Corrosion Inhibitors
Schiff Bases: SB-1 and SB-2
Schiff bases like 5-((4-chloro-3-nitrophenylimino)methyl)-2-methoxyphenol (SB-1) exhibit corrosion inhibition on mild steel in HCl. The imine group facilitates adsorption onto metal surfaces, while methoxyphenol provides electron density for bonding. The tert-butylamino group in the target compound could enhance adsorption via hydrophobic interactions, though its inhibition efficiency would depend on substituent orientation and electronic effects .
Amino Alcohols from Eugenol (e.g., 3a: 4-(3-(Tert-butylamino)-2-hydroxypropyl)-2-methoxyphenol)
Amino alcohol derivatives of eugenol show insecticidal activity. The target compound’s simpler structure may lack this activity but could serve as a precursor for bioactive molecules .
Albuterol Sulfate
Albuterol (similar to Terbutaline) contains a tert-butylamino-ethyl chain attached to a benzenediol ring. Its sulfate salt is used for asthma treatment. The target compound’s lack of a hydroxyethyl chain suggests divergent therapeutic applications, possibly in non-adrenergic systems .
Biological Activity
5-[(Tert-butylamino)methyl]-2-methoxyphenol, an organic compound with the molecular formula C12H17NO2, has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This compound features a methoxy group and a tert-butylamino group attached to a phenolic structure, which influences its reactivity and biological interactions.
Chemical Structure and Properties
The compound's structure includes:
- Phenolic Hydroxyl Group : Contributes to hydrogen bonding and electrophilic substitution reactions.
- Tert-butylamino Group : Acts as a nucleophile, enhancing the compound's reactivity in various organic reactions.
Antioxidant Properties
Research indicates that compounds similar to 5-[(Tert-butylamino)methyl]-2-methoxyphenol may exhibit significant antioxidant activities. A study on 2-methoxyphenols highlighted their ability to scavenge free radicals, with potential implications for preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using the DPPH radical-scavenging assay, where higher activity corresponds to better protective effects against cellular damage .
COX-2 Inhibition
Selective inhibition of cyclooxygenase-2 (COX-2) is a key area of interest for compounds with phenolic structures. A quantitative structure-activity relationship (QSAR) analysis demonstrated that several 2-methoxyphenols, which share structural similarities with 5-[(Tert-butylamino)methyl]-2-methoxyphenol, act as COX-2 inhibitors. These findings suggest that this compound may also possess anti-inflammatory properties through COX-2 inhibition .
Cytotoxicity Studies
Cytotoxicity assessments of related compounds have shown varying degrees of effectiveness against different cancer cell lines. For instance, the cytotoxic concentration (CC50) values were determined using the MTT assay, revealing that certain methoxyphenols can inhibit tumor cell proliferation significantly. Understanding the cytotoxic profile of 5-[(Tert-butylamino)methyl]-2-methoxyphenol could provide insights into its potential therapeutic applications in oncology .
The biological activities of 5-[(Tert-butylamino)methyl]-2-methoxyphenol can be attributed to its interaction with various biological targets:
- Antioxidant Mechanism : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : By acting as a competitive inhibitor for enzymes like COX-2, it may reduce the production of pro-inflammatory mediators.
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell survival and apoptosis, potentially altering cancer cell behavior.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methoxyphenol | Simple methoxy-substituted phenol | Commonly known as guaiacol; flavoring agent |
| 4-tert-Amylphenol | Contains a tert-amyl group | Used as an antiseptic and preservative |
| 3-Chloro-4-methylphenol | Chlorine substituent on aromatic ring | Exhibits antimicrobial properties |
| 4-Bromophenol | Bromine substituent on aromatic ring | Utilized in various chemical syntheses |
| 5-Amino-2-methylphenol | Amino group at position 5 | Potential use in pharmaceuticals |
The unique combination of functional groups in 5-[(Tert-butylamino)methyl]-2-methoxyphenol enhances its solubility and reactivity compared to these structurally similar compounds. This specificity may lead to distinct biological activities that warrant further investigation.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of compounds similar to 5-[(Tert-butylamino)methyl]-2-methoxyphenol:
- Antioxidant Activity : Research demonstrated that certain methoxy-substituted phenols exhibited significant DPPH scavenging activity, indicating their potential as antioxidants .
- Anti-inflammatory Effects : Inhibition studies on COX enzymes revealed that several related compounds effectively reduced inflammatory responses in vitro .
- Cytotoxicity Evaluation : Various methoxyphenols were tested against human cancer cell lines, showing promising results in inhibiting cell growth at specific concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
